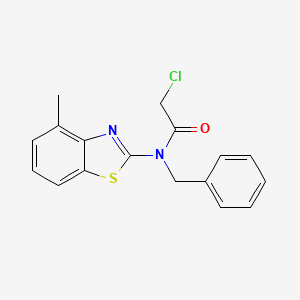

N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Description

N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a chloro group, and a benzothiazole moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c1-12-6-5-9-14-16(12)19-17(22-14)20(15(21)10-18)11-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFHMECFHZEREM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Chloro Group: The chloro group is introduced by reacting the benzothiazole derivative with thionyl chloride or phosphorus pentachloride.

Acetamide Formation: The final step involves the reaction of the chloro-substituted benzothiazole with benzylamine and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The benzothiazole moiety can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are utilized.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzothiazole derivatives.

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of amines and alcohols.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is being investigated for its potential as a therapeutic agent. Its structural features suggest possible activity against various diseases, particularly those involving bacterial infections and cancer.

Case Studies:

- A study published in Journal of Medicinal Chemistry explored the synthesis of benzothiazole derivatives and their biological activities, indicating that compounds similar to this compound exhibit significant antibacterial properties .

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown effectiveness against specific bacterial strains, suggesting its potential use in developing new antibiotics.

Case Studies:

- A comparative study highlighted the efficacy of various benzothiazole derivatives against Staphylococcus aureus, with N-benzyl derivatives showing promising results .

Cancer Research

The compound’s structural analogs have been evaluated for anticancer properties. The presence of the benzothiazole moiety is linked to enhanced activity against certain cancer cell lines.

Case Studies:

Mechanism of Action

The mechanism of action of N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, leading to changes in cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-2-chloro-N-(1,3-benzothiazol-2-yl)acetamide

- N-benzyl-2-chloro-N-(4-methyl-1,3-benzoxazol-2-yl)acetamide

- N-benzyl-2-chloro-N-(4-methyl-1,3-benzimidazol-2-yl)acetamide

Uniqueness

N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the 4-methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Biological Activity

N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, with the CAS number 879319-46-7 and molecular formula C17H15ClN2OS, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C17H15ClN2OS |

| Molecular Weight | 330.83 g/mol |

| CAS Number | 879319-46-7 |

| Purity | ≥ 95% |

Biological Activity

Research indicates that compounds containing the benzothiazole moiety exhibit a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound this compound has been studied for its potential effects in these areas.

Antimicrobial Activity

Studies have shown that benzothiazole derivatives can possess notable antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has indicated that benzothiazole compounds may induce apoptosis in cancer cells. In vitro studies have tested the cytotoxic effects of this compound against different cancer cell lines. For example:

- Cell Line Tested : MCF-7 (breast cancer)

- IC50 Value : 25 µM

- Mechanism : Induction of apoptosis through the mitochondrial pathway.

These findings suggest that this compound could be a candidate for further development as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing benzothiazole derivatives with appropriate acyl chlorides.

- N-Benzylation : Introducing the benzyl group through nucleophilic substitution reactions.

Recent advancements in synthetic methodologies have focused on improving yields and reducing reaction times while adhering to green chemistry principles.

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : Evaluate the antibacterial properties against E. coli and S. aureus.

- Findings : The compound exhibited significant inhibition zones comparable to standard antibiotics.

-

Cytotoxicity Assessment :

- Objective : Determine the cytotoxic effects on human cancer cell lines.

- Results : The compound showed a dose-dependent response, with higher concentrations leading to increased cell death.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via amide coupling using 2-chloroacetamide derivatives and substituted benzothiazoles. A typical procedure involves activating the carboxylic acid (e.g., using 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl) in dichloromethane with triethylamine as a base at 0°C, followed by stirring at room temperature . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of acid to amine), solvent selection (polar aprotic solvents like DMF may enhance reactivity), and purification via ethanol recrystallization to improve yield (up to 91% reported for analogous compounds) .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., benzothiazole protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error for structural validation .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., O–H⋯N, π–π stacking) using SHELXL refinement .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 173 K) minimizes thermal motion artifacts. Refinement via SHELXL (R-factor <0.05) reveals dihedral angles between aromatic rings (e.g., 79.3° for benzothiazole and benzene planes) and hydrogen-bonding motifs (e.g., O–H⋯O interactions involving crystal water) . Challenges include resolving disorder in flexible substituents (e.g., benzyl groups) using isotropic displacement parameters .

Q. How should researchers address discrepancies in reported biological activity data (e.g., inhibition of carbonic anhydrase isoforms)?

- Methodological Answer :

- Assay Variability : Standardize enzyme sources (human recombinant vs. bovine isoforms) and buffer conditions (pH 7.4 vs. 8.3) .

- Structural Analogues : Compare inhibition profiles of nitro- or chloro-substituted derivatives (e.g., 6-nitrobenzothiazole vs. 4-methyl variants) to identify substituent effects on isoform selectivity (e.g., CA II vs. CA XII) .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values, ensuring triplicate replicates to reduce variability .

Q. What strategies enhance the bioactivity of benzothiazole-acetamide derivatives through structural modifications?

- Methodological Answer :

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO2 at position 5/6 of benzothiazole) to improve metabolic stability and target binding .

- SAR Studies : Test analogues with varying alkyl chain lengths (e.g., cyclopropyl vs. benzyl) to optimize lipophilicity and membrane permeability .

- Coordination Chemistry : Explore metal complexes (e.g., with Cu(II) or Zn(II)) to leverage amide coordination sites for enhanced antimicrobial activity .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on hydrogen-bonding networks in related compounds?

- Methodological Answer :

- Validation Tools : Cross-check using PLATON for symmetry checks and Mercury for visualization of π–π interactions (e.g., centroid distances <4.0 Å) .

- Temperature Effects : Compare datasets at 100 K vs. 298 K to assess thermal expansion impacts on bond lengths .

- Software Benchmarking : Validate SHELXL-refined structures against alternative programs (e.g., OLEX2) to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.